Roxatidine

Vue d'ensemble

Description

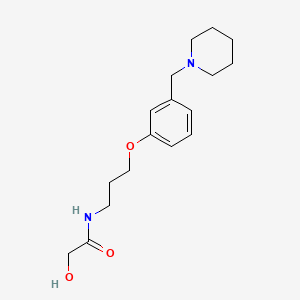

Synthesis Analysis

Roxatidine and its derivatives can be synthesized through a series of reactions starting from m-hydroxyl-benzaldehyde. The process involves creating N-{3-[3-(1-methylpiperidine)phenoxy]propyl}chloroacetamide as an intermediate, which is then reacted with AcOK to prepare this compound acetate ester salts. This synthesis path confirms the compound's complex structure and its active metabolites' role in its pharmacological activity (Cheng Mao-sheng, 2008).

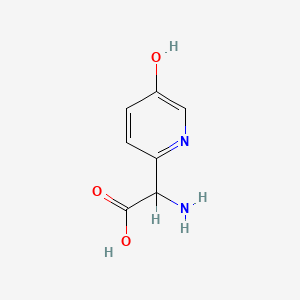

Molecular Structure Analysis

The molecular structure of this compound acetate hydrochloride has been extensively studied using various NMR spectroscopic techniques, revealing detailed insights into its conformation in different solvents. These studies provide a comprehensive understanding of this compound's molecular geometry and its implications for its interaction with histamine H2 receptors (E. Mathias, U. Halkar, E. Coutinho, 2004).

Chemical Reactions and Properties

This compound undergoes several chemical reactions that highlight its stability and reactivity, especially in biological systems. Its metabolism involves the liberation of deuterium from the piperidine ring during hydroxylation, demonstrating the complexity of its biotransformation and the potential for diverse metabolites (S. Honma, S. Iwamura, R. Kobayashi, Y. Kawabe, K. Shibata, 1987).

Physical Properties Analysis

This compound's physical properties, including its solubility, melting point, and stability in various conditions, have been investigated to optimize its formulation and ensure its efficacy as a medication. These studies are crucial for developing effective and stable pharmaceutical preparations of this compound (Junghyun Oh, H. Gwak, Hongseop Moon, I. Choi, 2005).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity with other compounds, its acid-base behavior, and its interaction with receptors in the body, are foundational to its therapeutic effects. The drug's mechanism of action is primarily through its competitive and selective inhibition of histamine H2-receptors, which is crucial for its antisecretory activity in the gastrointestinal tract (M. Bickel, A. Herling, B. Schoelkens, J. Scholtholt, 1988).

Applications De Recherche Scientifique

Traitement des ulcères gastriques et duodénaux

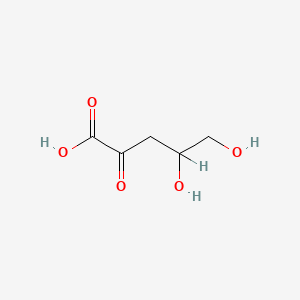

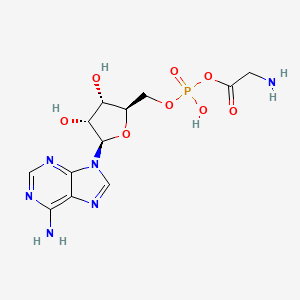

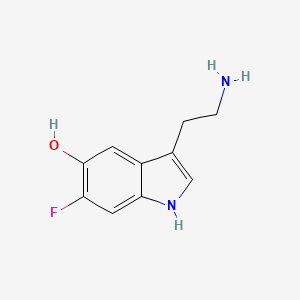

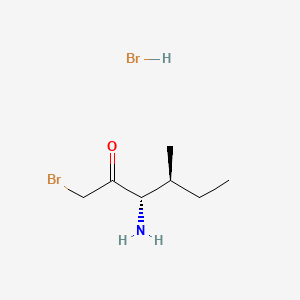

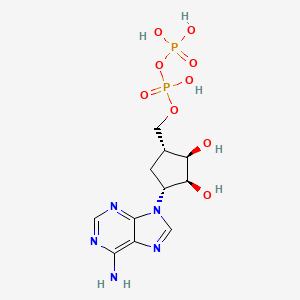

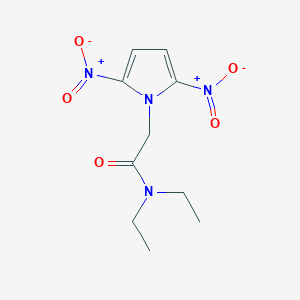

Roxatidine est un métabolite actif du chlorhydrate d’acétate de this compound, qui est un antagoniste des récepteurs H2 de l’histamine. Il est utilisé pour traiter les ulcères gastriques et duodénaux {svg_1} {svg_2}. En inhibant de manière compétitive la liaison de l’histamine aux récepteurs H2, la this compound réduit à la fois les concentrations intracellulaires d’AMP cyclique et la sécrétion d’acide gastrique par les cellules pariétales {svg_3}.

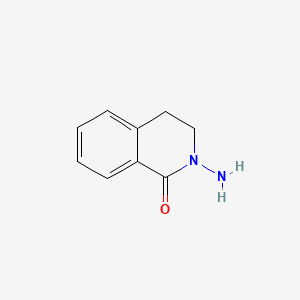

Effets anti-dermatite atopique

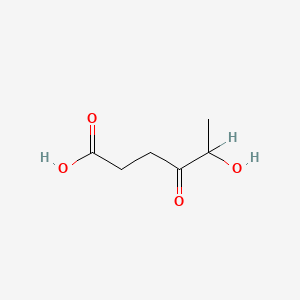

Une étude a examiné si le chlorhydrate d’acétate de this compound (RXA) avait des effets anti-dermatite atopique (DA) et a déterminé le mécanisme moléculaire sous-jacent du RXA {svg_4}. Les résultats ont montré que le traitement par RXA atténuait de manière significative les symptômes cutanés de la DA induite par le corps de Dermatophagoides farinae (Dfb) et la gravité clinique chez la souris en diminuant les niveaux d’immunoglobuline E, d’histamine et de cytokines inflammatoires {svg_5}.

Inhibition de l’inflammation cutanée

Les effets anti-DA du RXA étaient associés à une suppression de la cascade du facteur nucléaire kappa. Le RXA a effectivement inhibé l’expression des molécules d’adhésion et restauré l’expression de la filagrine dans les lésions cutanées de la DA induite par le Dfb et les kératinocytes HaCaT stimulés par le TNF-α/IFN-γ {svg_6}. Cela suggère que le RXA pourrait être un candidat anti-DA potentiel en raison de son effet inhibiteur contre l’inflammation cutanée et de sa protection de la fonction de barrière cutanée dans la DA {svg_7}.

Effets anti-allergiques inflammatoires

La this compound a été trouvée pour atténuer l’inflammation allergique médiée par les mastocytes par l’inhibition de l’activation de NF-κB et de p38 MAPK {svg_8}. Elle a supprimé l’expression de l’ARNm et des protéines des cytokines inflammatoires telles que le TNF-α, l’IL-6 et l’IL-1β dans les mastocytes humains-1 (HMC-1) stimulés par le PMACI et les souris anaphylactiques induites par le composé 48/80 {svg_9}.

Inhibition de l’activation de la caspase-1

La this compound a supprimé l’activation de la caspase-1, une enzyme de conversion de l’IL-1β, dans les HMC-1 stimulés par le PMACI et les souris anaphylactiques induites par le composé 48/80 {svg_10}. Cela suggère que les propriétés anti-allergiques inflammatoires de la this compound sont médiées par l’inhibition de l’activation de NF-κB et de la caspase-1 {svg_11}.

Liaison du médicament à la protéine

L’acétate de this compound (RxAc) a été étudié pour sa liaison avec le lysozyme dans des conditions physiologiques {svg_12}. Ce sujet de recherche est attrayant car il aide à évaluer la libération des RxAc-CsNPs et leur liaison avec le lysozyme {svg_13}.

Mécanisme D'action

Target of Action

Roxatidine is a specific and competitive antagonist of the histamine H2 receptor . The primary target of this compound is the histamine H2 receptor, which is found on the parietal cells of the stomach . These receptors play a crucial role in the secretion of gastric acid .

Mode of Action

This compound suppresses the effect of histamine on the parietal cells of the stomach by competitively inhibiting the binding of histamine to the H2 receptors . This suppressive action is dose-dependent and results in the reduction of the production and secretion of gastric acid . It also inhibits the meal-stimulated secretion of acid .

Biochemical Pathways

This compound affects the biochemical pathway involving histamine and its H2 receptor. Histamine is a potent stimulus of acid secretion and acts as a common mediator . The H2 receptor is a G-protein coupled receptor that induces adenylate cyclase, which converts ATP to cyclic AMP . This compound’s action on this pathway leads to the suppression of gastric acid secretion .

Pharmacokinetics

This compound is well absorbed orally with 80–90% bioavailability . It is rapidly metabolized to the primary, active desacetyl metabolite . The protein binding of this compound is between 5-7% . The half-life of this compound is approximately 5-6 hours .

Result of Action

The molecular effect of this compound’s action is the competitive inhibition of histamine at the parietal cell H2 receptor, which suppresses the normal secretion of acid by parietal cells . On a cellular level, this results in the reduction of gastric acid secretion, particularly in response to meals .

Propriétés

IUPAC Name |

2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCREUFCSIMJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97900-88-4 (mono-hydrochloride) | |

| Record name | Roxatidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30228937 | |

| Record name | Roxatidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78273-80-0 | |

| Record name | Roxatidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78273-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxatidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxatidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXATIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV9VHT3YUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(1R,2R,3R,5S)-2-[(3S)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1205371.png)

![7-Methyl-10-(2,3,4,5-tetrahydroxypentyl)-8-(trifluoromethyl)benzo[g]pteridine-2,4-dione](/img/structure/B1205384.png)